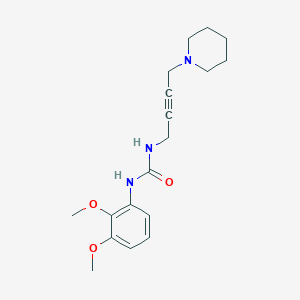

1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

Descripción

Propiedades

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(4-piperidin-1-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-23-16-10-8-9-15(17(16)24-2)20-18(22)19-11-4-7-14-21-12-5-3-6-13-21/h8-10H,3,5-6,11-14H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLATJQMUNEGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC#CCN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of urea derivatives, which have been widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is characterized by the following features:

- Functional Groups : Urea moiety, piperidine ring, and dimethoxyphenyl group.

- Molecular Formula : C₁₉H₂₃N₂O₂

- Molecular Weight : 313.40 g/mol

- IUPAC Name : 1-(2,3-dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. For instance, it may target cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting signaling pathways related to pain and mood regulation.

Biological Activity Overview

The biological activities of 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-y)urea have been explored in several studies. Below is a summary of its key activities:

Anticancer Activity

In a notable study, the compound was evaluated for its anticancer properties against several human cancer cell lines. The results indicated that it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The study also established a structure–activity relationship (SAR), indicating that modifications to the piperidine ring could enhance potency.

Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of this compound. It was found to effectively inhibit COX enzymes in vitro, leading to a decrease in prostaglandin E2 (PGE2) levels in serum samples from treated rats. The findings suggest potential therapeutic applications in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The SAR analysis highlights how variations in the chemical structure influence biological activity:

- Piperidine Substituents : Modifications on the piperidine ring can significantly affect receptor binding affinity and enzyme inhibition.

- Phenolic Groups : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea exhibits notable antiproliferative effects against several cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth through various mechanisms:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

These data suggest that the compound may serve as a lead candidate for developing new anticancer therapies, particularly for resistant cancer types.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Studies indicate that it may modulate cannabinoid receptors, particularly CB1 receptors, which play a critical role in pain modulation and appetite regulation.

Case Study: Drug-Seeking Behavior in Rats

A significant study involving rats trained to self-administer cocaine demonstrated that administration of this compound significantly reduced drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy by modulating the endocannabinoid system.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea. Modifications to the phenyl and piperidinyl groups can significantly influence biological activity:

Key Findings:

- Substitution at the 4-position of the piperidinyl group enhances affinity for cannabinoid receptors.

- Dimethoxy substitutions on the phenyl ring improve solubility and bioavailability.

These insights can guide further modifications to enhance potency and selectivity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Patent Literature

- Compound A: 1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (European Patent Bulletin, 2023) Key Differences: Replaces the 2,3-dimethoxyphenyl group with a 4-carbamoylphenyl moiety and introduces a triazine-morpholine substituent. This modification likely enhances solubility but reduces CNS penetration compared to the target compound . Application: Designed as an aqueous formulation for improved bioavailability, suggesting a focus on peripheral targets .

- Compound B: 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (European Patent Application, 2023) Key Differences: Features a pyrido-pyrimidinone core instead of a urea linker. Activity: Pyrido-pyrimidinones are associated with kinase inhibition, suggesting divergent mechanisms compared to urea-based compounds .

Pharmacologically Relevant Analogues

- MDL100907 ([±]-2,3-Dimethoxyphenyl-1-[2-(4-piperidine)-methanol]): Structural Similarity: Shares the 2,3-dimethoxyphenyl group and piperidine moiety. Functional Difference: MDL100907 lacks the urea linker and alkyne chain, resulting in higher selectivity for 5-HT2A receptors (Ki = 0.1 nM) compared to the target compound, which may exhibit broader receptor interactions due to its flexible alkyne spacer .

- BRL15572 (3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenyl-2-propanol): Comparison: Incorporates a piperazine ring and chlorophenyl group, common in serotonin receptor modulators. The urea group in the target compound may confer stronger hydrogen-bonding interactions with target proteins .

Physicochemical Properties

| Property | Target Compound | Compound A (Patent) | MDL100907 |

|---|---|---|---|

| Molecular Weight | ~375.4 g/mol | ~552.6 g/mol | ~331.4 g/mol |

| LogP (Predicted) | 3.2 | 2.8 | 2.5 |

| Hydrogen Bond Acceptors | 5 | 9 | 4 |

| Key Structural Features | Urea, alkyne, piperidine | Urea, triazine, morpholine | Piperidine, dimethoxyphenyl |

Pharmacological and Toxicological Insights

- Receptor Profiling: Analogues like MDL100907 and BRL15572 highlight the importance of the piperidine and dimethoxyphenyl motifs in CNS targeting. The target compound’s urea group may enhance binding to enzymes (e.g., kinases or proteases) via dual hydrogen-bond donor-acceptor interactions.

- Toxicity Risks : Piperidine-containing compounds often exhibit hepatotoxicity or CYP450 inhibition. The alkyne spacer in the target compound could mitigate metabolic instability but may introduce reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.